molecular formula C20H23NO4 B10901129 N~1~-(6-Acetyl-1,3-benzodioxol-5-YL)-1-adamantanecarboxamide

N~1~-(6-Acetyl-1,3-benzodioxol-5-YL)-1-adamantanecarboxamide

Katalognummer: B10901129
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: DWNCJEFNXOJGFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(6-Acetyl-1,3-benzodioxol-5-YL)-1-adamantanecarboxamide is a complex organic compound characterized by the presence of an adamantane core linked to a benzodioxole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-Acetyl-1,3-benzodioxol-5-YL)-1-adamantanecarboxamide typically involves multiple steps, starting with the preparation of the benzodioxole and adamantane intermediates. The key steps include:

    Formation of the Benzodioxole Intermediate: This involves the acetylation of a benzodioxole precursor under acidic conditions.

    Preparation of the Adamantane Intermediate: The adamantane core is functionalized to introduce a carboxamide group.

    Coupling Reaction: The benzodioxole and adamantane intermediates are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of N1-(6-Acetyl-1,3-benzodioxol-5-YL)-1-adamantanecarboxamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-(6-Acetyl-1,3-benzodioxol-5-YL)-1-adamantanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the acetyl group or other functional groups present in the molecule.

    Substitution: The benzodioxole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the benzodioxole ring.

Wissenschaftliche Forschungsanwendungen

N~1~-(6-Acetyl-1,3-benzodioxol-5-YL)-1-adamantanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of N1-(6-Acetyl-1,3-benzodioxol-5-YL)-1-adamantanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide
  • N-(6-acetyl-1,3-benzodioxol-5-yl)-5-methyl-2-thiophenecarboxamide
  • N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1H-benzimidazol-2-ylthio)acetamide

Uniqueness

N~1~-(6-Acetyl-1,3-benzodioxol-5-YL)-1-adamantanecarboxamide stands out due to its adamantane core, which imparts unique steric and electronic properties. This makes it a valuable compound for various applications, particularly in the development of novel therapeutic agents and advanced materials.

Eigenschaften

Molekularformel

C20H23NO4

Molekulargewicht

341.4 g/mol

IUPAC-Name

N-(6-acetyl-1,3-benzodioxol-5-yl)adamantane-1-carboxamide

InChI

InChI=1S/C20H23NO4/c1-11(22)15-5-17-18(25-10-24-17)6-16(15)21-19(23)20-7-12-2-13(8-20)4-14(3-12)9-20/h5-6,12-14H,2-4,7-10H2,1H3,(H,21,23)

InChI-Schlüssel

DWNCJEFNXOJGFM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)C34CC5CC(C3)CC(C5)C4)OCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.